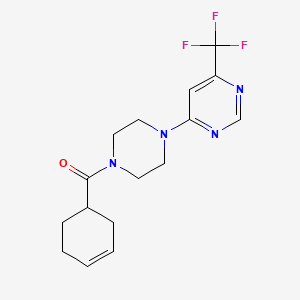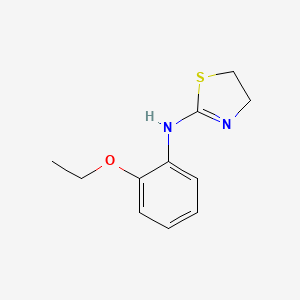
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (ETD) is a chemical compound with a wide range of applications in scientific research. ETD is an amine derived from thiazole, an aromatic heterocyclic compound with a sulfur atom in its ring structure. ETD has been used in a variety of laboratory experiments due to its ability to act as a weak base and its low toxicity. In addition, ETD has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Antimicrobial Activities : A study on the synthesis of thiazoles and their fused derivatives, including compounds similar to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, revealed antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Anticancer Properties : Another research investigated derivatives of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine for anticancer activity. They tested these compounds against various human cancer cell lines and observed good to moderate anticancer activities (Yakantham et al., 2019).
Synthesis Methods : A study explored the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent, resulting in compounds like 4,5-dihydro-1,3-thiazoles. This research contributes to the understanding of synthetic methods for such compounds (Kodama et al., 2005).
Antibacterial and Antifungal Screening : A study on the synthesis of a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, similar to the compound , showed potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).
Tubulin Inhibitors and Antiproliferative Activity : Research on N,4-diaryl-1,3-thiazole-2-amines, which include compounds structurally related to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, indicated their role as tubulin inhibitors with potent antiproliferative activity in human cancer cell lines (Sun et al., 2017).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-14-10-6-4-3-5-9(10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMYQWDZMERPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)


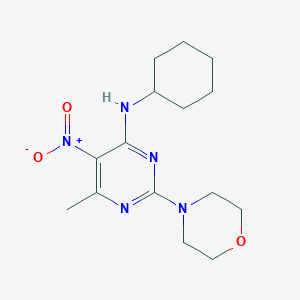
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)
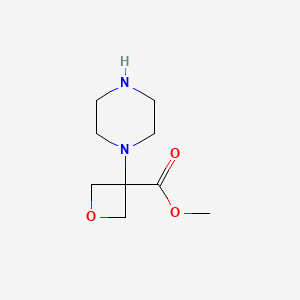
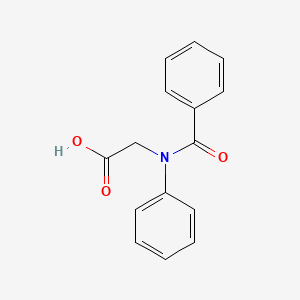

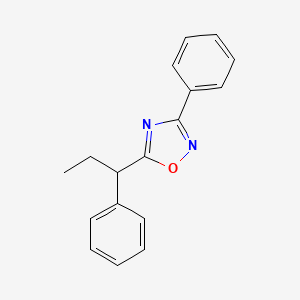
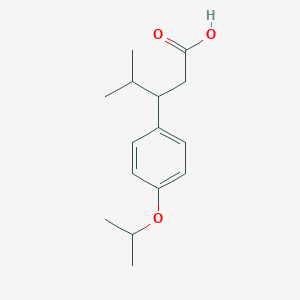

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)

